Wnt Pathway Inhibitory Activity: Baseline Potency of 2-amino-N-(pyridin-3-yl)acetamide as Compound 1 in SAR Optimization
In a Wnt coculture reporter gene assay (RGA), 2-amino-N-(pyridin-3-yl)acetamide (designated 'compound 1' in the SAR study) exhibited an IC₅₀ of 2 nM, representing a 6-fold improvement in potency compared to the original screening hit GNF-1331 (IC₅₀ = 12 nM) [1]. The compound was created by replacing the thioether/N-propyl triazole linker moiety of GNF-1331 with a simple phenyl group, a modification that also substantially improved in vivo pharmacokinetics [1]. However, subsequent SAR optimization demonstrated that introducing a methyl group at the 2-position of the pyridine ring (compound 2) further increased potency by approximately 4-fold while ameliorating CYP inhibitory activity [1]. This establishes the compound as a critical baseline reference point from which further structural optimizations were quantitatively benchmarked.
| Evidence Dimension | Wnt secretion inhibition (coculture reporter gene assay IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM |
| Comparator Or Baseline | GNF-1331 (original screening hit): IC₅₀ = 12 nM; Compound 2 (2-methyl analog): IC₅₀ = 0.5 nM (4-fold improvement) |
| Quantified Difference | 6-fold improvement vs GNF-1331; 4-fold less potent vs optimized compound 2 |
| Conditions | Wnt coculture reporter gene assay (RGA) using Wnt3A-secreting L-cells and Wnt-responsive TM3 reporter cells |
Why This Matters
This quantitative potency data positions the compound as an essential experimental control and SAR reference point for researchers developing or evaluating pyridinyl acetamide-based Porcupine inhibitors, enabling direct comparison of scaffold modifications relative to a well-characterized baseline.
- [1] Cheng D, Liu J, Han D, et al. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Med Chem Lett. 2016;7(7):676-680. doi:10.1021/acsmedchemlett.6b00038 View Source
